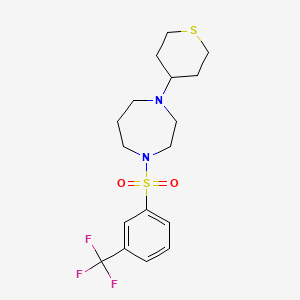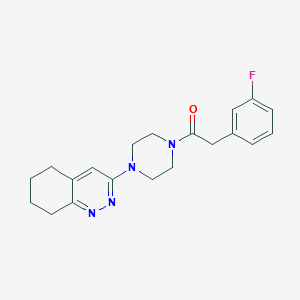
1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a chemically synthesized molecule that likely features a diazepane ring, a sulfonyl group, and a tetrahydrothiopyran moiety. Although the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related 1,4-diazepine derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of 1,4-diazepines can be achieved through various methods. One approach is the aza-[5 + 2] cycloaddition reaction, which involves the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups. This method allows for the formation of C-sulfonylated 1,4-diazepines under mild conditions . Another synthesis route involves the heterocyclization reaction of specific sulfonyl piperazine derivatives with ethylenediamine, leading to the formation of 1,4-diazepines with good yield . These methods highlight the versatility of 1,4-diazepine synthesis and the potential for structural diversity within this class of compounds.
Molecular Structure Analysis
The molecular structure of 1,4-diazepines is characterized by a seven-membered ring containing two nitrogen atoms. The presence of a sulfonyl group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The specific arrangement of substituents around the diazepine ring can lead to a variety of molecular conformations, which may be elucidated through elemental analysis and spectral studies .
Chemical Reactions Analysis
1,4-Diazepines can participate in a range of chemical reactions, depending on their substituents and the reaction conditions. The papers provided do not detail specific reactions for the compound , but the synthesis methods suggest that 1,4-diazepines can be functionalized through various chemical transformations, including the migration of sulfonyl groups and heterocyclization reactions . These reactions are crucial for the diversification of the 1,4-diazepine scaffold and the generation of compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepines are influenced by their molecular structure. The presence of a sulfonyl group and other substituents can affect properties such as solubility, melting point, and stability. The compounds synthesized in the studies were characterized by elemental analysis and spectral studies, which are essential for confirming the identity and purity of the synthesized molecules . Biological activity assays, such as antimicrobial, antifungal, and anthelmintic screenings, can also provide information on the functional properties of these compounds .
Scientific Research Applications
Synthetic Chemistry
A study by Banfi et al. (2007) presents a two-step approach to synthesize diazepane or diazocane systems, involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through a Ugi reaction followed by Mitsunobu cyclization, and aliphatic 1-sulfonyl 1,4-diazepan-5-ones using different cyclization conditions. This research provides insights into synthesizing complex diazepane derivatives, potentially including compounds similar to the one (Banfi et al., 2007).
Material Science
Saha et al. (2017) describe the synthesis and characterization of semifluorinated sulfonated polytriazole copolymers with varying degrees of sulfonation. These copolymers exhibit good solubility, film-forming abilities, thermal and chemical stability, low water uptake, and high mechanical properties. The proton conductivity values of these membranes suggest potential applications in fuel cells and other energy-related technologies (Saha et al., 2017).
Pharmacological Potential
While the specific compound "1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane" may not have direct pharmacological research associated with it, related structures, such as benzodiazepines and diazepines, have been widely studied for their potential therapeutic applications. For example, the synthesis and screening of novel benzodiazepine derivatives for antimicrobial, analgesic, and anti-inflammatory activities have been reported, indicating the broad pharmacological potential of such compounds (Bhat et al., 2014).
properties
IUPAC Name |
1-(thian-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-3-1-4-16(13-14)26(23,24)22-8-2-7-21(9-10-22)15-5-11-25-12-6-15/h1,3-4,13,15H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQZCDMWWLSCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)
![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)


![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2515940.png)
![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)
![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)